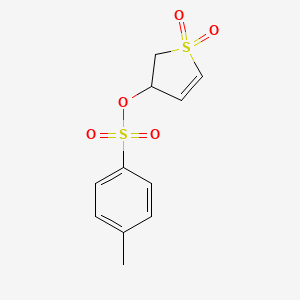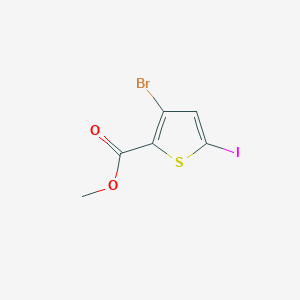
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is reacted with a tetrahydro-2H-pyran-4-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfonyl group.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. The tetrahydro-2H-pyran-4-yl group can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)pyrrolidine: Lacks the tetrahydro-2H-pyran-4-yl group.
1-(tetrahydro-2H-pyran-4-yl)pyrrolidine: Lacks the phenylsulfonyl group.
3-(phenylsulfonyl)-1-methylpyrrolidine: Has a methyl group instead of the tetrahydro-2H-pyran-4-yl group.
Uniqueness
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and tetrahydro-2H-pyran-4-yl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(oxan-4-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S.ClH/c17-20(18,14-4-2-1-3-5-14)15-6-9-16(12-15)13-7-10-19-11-8-13;/h1-5,13,15H,6-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDQBKXGUSUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C3CCOCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)






![methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate](/img/structure/B2377422.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)


![2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2377430.png)
![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2377433.png)
